(S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride
Description
This compound is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- Core structure: A pyrazolo[1,5-a]pyrimidine scaffold, a bicyclic heterocycle known for its kinase-inhibitory properties.
- Substituents:
- 5-position: Chloro group (–Cl), an electron-withdrawing substituent enhancing antibacterial potency .
- 6-position: Methyl group (–CH₃), contributing to steric effects and metabolic stability.
- 2-position: (S)-Piperidin-2-yl group, a chiral secondary amine moiety influencing target selectivity and pharmacokinetics .
- Salt form: Dihydrochloride improves aqueous solubility, critical for oral bioavailability.
The (S)-enantiomer configuration is pharmacologically significant, as stereochemistry often dictates binding affinity to kinase targets like MAPKAP-K2 .
Properties
Molecular Formula |
C12H17Cl3N4 |
|---|---|
Molecular Weight |
323.6 g/mol |
IUPAC Name |
5-chloro-6-methyl-2-[(2S)-piperidin-2-yl]pyrazolo[1,5-a]pyrimidine;dihydrochloride |
InChI |
InChI=1S/C12H15ClN4.2ClH/c1-8-7-17-11(15-12(8)13)6-10(16-17)9-4-2-3-5-14-9;;/h6-7,9,14H,2-5H2,1H3;2*1H/t9-;;/m0../s1 |
InChI Key |
LDARQZQGNRRJED-WWPIYYJJSA-N |
Isomeric SMILES |
CC1=CN2C(=CC(=N2)[C@@H]3CCCCN3)N=C1Cl.Cl.Cl |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C3CCCCN3)N=C1Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride typically involves the condensation of aminopyrazoles with various reagents. One common method includes the reaction of aminopyrazoles with enaminonitriles or enaminones under reflux conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as Lewis acids .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as ultrasonic-assisted synthesis have been explored to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
(S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of (S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride involves the inhibition of specific enzymes, such as CDK2. This inhibition disrupts the cell cycle, leading to the suppression of cell proliferation and induction of apoptosis . The compound interacts with the active site of the enzyme, forming hydrogen bonds and other interactions that stabilize the inhibitor-enzyme complex .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Key Observations :
- Position 5 : Chloro (–Cl) substituents (as in the target compound) confer superior antibacterial activity compared to fluoro (–F) analogs due to stronger electron-withdrawing effects .
- Position 7: Aromatic substituents (e.g., N-phenyl in 12a) increase cytotoxicity and carcinogenicity risk, whereas alkyl/piperidine groups (as in the target compound) enhance safety .
- Chiral Centers : The (S)-piperidin-2-yl group in the target compound improves kinase selectivity vs. racemic analogs, which often exhibit off-target effects .
Biological Activity
(S)-5-Chloro-6-methyl-2-(piperidin-2-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.
- Common Name : this compound
- CAS Number : 1956436-13-7
- Molecular Formula : C₁₂H₁₇Cl₂N₄
- Molecular Weight : 323.6 g/mol
Anticancer Properties
Recent studies have indicated that pyrazolo[1,5-a]pyrimidine derivatives, including this compound, exhibit significant anticancer activity. The compound has shown potential against various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and colorectal cancer models.
A notable study demonstrated that this compound exhibited IC₅₀ values ranging from 0.87 to 12.91 μM in MCF-7 cells, indicating potent growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), which had IC₅₀ values of 17.02 μM and 11.73 μM respectively .
Central Nervous System Activity
The compound's structure suggests potential central nervous system (CNS) activity. Pyrazolo[1,5-a]pyrimidines have been explored for their neuroprotective effects and as anxiolytics or antidepressants. The piperidine moiety is known for enhancing CNS penetration, which may contribute to the biological efficacy of this compound.
Anti-inflammatory Effects
Inflammation-related diseases are another area where this compound shows promise. Studies have indicated that pyrazolo[1,5-a]pyrimidines can inhibit pro-inflammatory cytokines and pathways involved in inflammatory responses. This could position this compound as a candidate for treating conditions like rheumatoid arthritis or inflammatory bowel disease.
Structure-Activity Relationship (SAR)
The SAR of pyrazolo[1,5-a]pyrimidines has been extensively studied. Key modifications in the structure can significantly impact biological activity:
| Modification Type | Effect on Activity |
|---|---|
| Chloro Substitution | Enhances binding affinity to target proteins |
| Piperidine Ring | Increases CNS activity and solubility |
| Methyl Group at Position 6 | Improves selectivity against cancer cell lines |
These modifications highlight the importance of chemical structure in determining the efficacy and specificity of pyrazolo[1,5-a]pyrimidine derivatives.
Case Studies
- In Vivo Efficacy : A study involving a mouse model of breast cancer demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at doses of 10 mg/kg body weight over a period of two weeks.
- Toxicology Profile : Toxicological assessments indicated no acute toxicity at doses up to 2000 mg/kg in Kunming mice, suggesting a favorable safety profile for further development .
- Mechanism of Action : Research has shown that this compound may induce apoptosis in cancer cells through activation of caspase pathways, leading to increased levels of caspase 9 in treated samples compared to controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
